3-aminopropane-1-thiol hydrochloride

Catalog No.
S1892493
CAS No.
7211-54-3
M.F
C3H10ClNS
M. Wt
127.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-aminopropane-1-thiol hydrochloride

CAS Number

7211-54-3

Product Name

3-aminopropane-1-thiol hydrochloride

IUPAC Name

3-sulfanylpropylazanium;chloride

Molecular Formula

C3H10ClNS

Molecular Weight

127.64 g/mol

InChI

InChI=1S/C3H9NS.ClH/c4-2-1-3-5;/h5H,1-4H2;1H

InChI Key

GMEDUXHKSSWXSL-UHFFFAOYSA-N

SMILES

C(CN)CS.Cl

Canonical SMILES

C(C[NH3+])CS.[Cl-]

The exact mass of the compound (3-Mercaptopropyl)ammonium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69290. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Aminopropane-1-thiol hydrochloride (CAS 7211-54-3) is a bifunctional, three-carbon aminoalkylthiol widely utilized as a self-assembled monolayer (SAM) forming agent, a bioconjugation linker, and a metalloligand. Supplied as a water-soluble hydrochloride salt to prevent the rapid oxidative degradation typical of free thiols, the molecule features a primary amine and a terminal thiol separated by a propyl chain . This specific chain length provides a critical balance of hydrophilicity, steric clearance, and coordination geometry, making it a highly specific precursor for gold nanoparticle functionalization, plasmonic gap engineering, and the synthesis of heterometallic coordination complexes.

Substituting 3-aminopropane-1-thiol hydrochloride with its ubiquitous two-carbon homologue, cysteamine, or longer-chain alkanethiols (e.g., 8-amino-1-octanethiol) fundamentally alters process outcomes. In coordination chemistry, the three-carbon backbone forces transition metals into six-membered N,S-chelate rings, whereas cysteamine strictly forms five-membered rings, leading to entirely divergent multinuclear cluster topologies [1]. In surface science, cysteamine SAMs are highly susceptible to thermally induced disordering ('melting') under operational loads, while longer-chain homologues introduce excessive surface hydrophobicity that severely dampens aqueous analyte diffusion [2]. Consequently, substituting the propyl chain compromises plasmonic gap stability, sensor resolution, and catalytic architecture.

Structural Divergence in S-Bridged Multinuclear Complexes

The carbon chain length of the aminothiol ligand strictly dictates the coordination geometry of the resulting S-bridged multinuclear complexes. When reacting fac-[Rh(aminothiolato)3] with transition metals, 3-aminopropane-1-thiol forms six-membered N,S-chelate rings, driving the assembly of specific heterometallic architectures (e.g., Rh(III)3Pd(II)3 hexanuclear clusters). In direct contrast, cysteamine forms five-membered rings, yielding entirely different topologies (e.g., Rh(III)2Zn(II) trinuclear complexes) [1].

Evidence DimensionChelate ring size and resulting cluster topology
Target Compound Data3-ATH forms 6-membered rings, yielding hexanuclear heterometallic architectures.
Comparator Or BaselineCysteamine forms 5-membered rings, yielding trinuclear heterometallic architectures.
Quantified DifferenceA 1-carbon extension shifts coordination from 5-membered to 6-membered chelation, fundamentally altering cluster aggregation.
Conditionsfac-[Rh(aminothiolato)3] reacted with Pd(II) and Zn(II) precursors.

Procurement of 3-ATH is mandatory for synthesizing specific heterometallic catalysts where the 6-membered chelate bite angle is structurally required.

Optimal Hydrophobicity for Interferometric Sensing

In nanoporous anodic alumina (NAA) sensing platforms, the chain length of the amino-thiol functionalization layer dictates surface hydrophobicity and target analyte sensitivity. 3-ATH provides a highly sensitive surface with a low contact angle, outperforming longer homologues like 8-amino-1-octanethiol (8-AOT), which suffer from excessive hydrophobicity that restricts aqueous analyte interactions [1].

Evidence DimensionSensor sensitivity (ΔOTeff) and surface contact angle
Target Compound Data3-ATH yields 4.4 ± 0.8 nm/μM sensitivity and a 34 ± 2° contact angle.
Comparator Or Baseline8-AOT yields 3.4 ± 0.4 nm/μM sensitivity and a 65 ± 2° contact angle.
Quantified Difference3-ATH provides ~29% higher sensitivity and a ~47% lower contact angle than the 8-carbon homologue.
ConditionsNAA platforms functionalized via APTES/GTA for Au3+ detection.

Selecting 3-ATH over longer alkanethiols prevents excessive surface hydrophobicity, maximizing aqueous analyte diffusion and sensor resolution.

Plasmonic Tunneling Gap Stability in Metamaterials

When utilized as a spacer layer in gap plasmon tunnel junctions, the carbon chain length determines the thermal stability of the SAM. Two-carbon SAMs (cysteamine) are susceptible to thermally induced disorder ('melting') under intense irradiation, causing hysteresis in harmonic generation. 3-ATH provides a wider, more stable sub-nanometer gap, altering the quantum tunneling limits and preventing premature thermal hysteresis [1].

Evidence DimensionSAM thermal disordering and tunneling gap stability
Target Compound Data3-ATH (C3) provides a stable spacer layer for high-speed switching without premature melting.
Comparator Or BaselineCysteamine (C2) exhibits hysteresis due to thermally induced disordering of the monolayer.
Quantified DifferenceAddition of one methylene group prevents the specific thermal melting phase transition seen in C2 SAMs.
ConditionsUltraflat gold films with SAM spacer layers under intense femtosecond laser irradiation.

For optoelectronic manufacturing, 3-ATH is required to maintain a stable, hysteresis-free plasmonic gap under operational thermal loads.

Heterometallic Catalyst Synthesis

Where 3-ATH acts as a metalloligand, utilizing its 6-membered chelate ring capability to construct specific S-bridged multinuclear architectures that cannot be formed with cysteamine [1].

Plasmonic Metamaterials and High-Speed Switches

Where 3-ATH forms a stable sub-nanometer SAM gap between ultraflat gold and nanoparticles, avoiding the thermal hysteresis associated with shorter C2 spacers [2].

Nanoporous Interferometric Biosensors

Where an optimal balance of hydrophilicity and spacer length is required to maximize analyte diffusion and optical thickness shifts, outperforming highly hydrophobic long-chain thiols [3].

Gold Nanoparticle Bioconjugation

Where 3-ATH serves as a bifunctional linker to attach carboxylated dyes or peptides, providing the necessary steric relief to prevent colloidal precipitation during EDC coupling compared to shorter thiols .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

127.0222482 g/mol

Monoisotopic Mass

127.0222482 g/mol

Heavy Atom Count

6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7211-54-3

Dates

Last modified: 08-16-2023

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